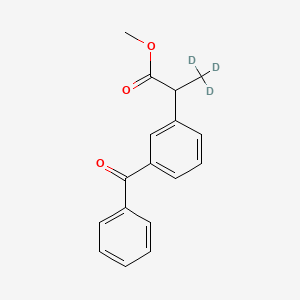
Ketoprofen-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketoprofen-d3 Methyl Ester is a deuterated derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen-d3 Methyl Ester typically involves the esterification of Ketoprofen with methanol in the presence of a catalyst. One common method includes refluxing Ketoprofen with methanol and a small amount of concentrated sulfuric acid as a catalyst. The reaction mixture is heated under reflux for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of deuterated methanol in the esterification process is crucial to obtain the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Ketoprofen-d3 Methyl Ester undergoes various chemical reactions, including:
Esterification: Formation of the ester from Ketoprofen and methanol.
Hydrolysis: Conversion back to Ketoprofen and methanol under acidic or basic conditions.
Oxidation and Reduction: Potential modifications of the aromatic ring and side chains.
Common Reagents and Conditions
Esterification: Methanol, sulfuric acid, heat.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ketoprofen and methanol.
Oxidation: Various oxidized derivatives of the aromatic ring.
Reduction: Reduced forms of the aromatic ring and side chains.
Scientific Research Applications
Ketoprofen-d3 Methyl Ester is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium substitution allows for detailed pharmacokinetic analysis, providing insights into drug metabolism and distribution.
Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.
Biological Research: Investigates the anti-inflammatory and analgesic mechanisms of Ketoprofen derivatives.
Medicinal Chemistry: Development of new NSAID derivatives with improved efficacy and reduced side effects.
Mechanism of Action
Ketoprofen-d3 Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The deuterium substitution does not significantly alter the mechanism of action but enhances the compound’s stability and pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The non-deuterated parent compound with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness
Ketoprofen-d3 Methyl Ester is unique due to its deuterium substitution, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1D3 |
InChI Key |
BIOCOYIPJQMGTN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















